Cas no 2138529-31-2 (1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine)

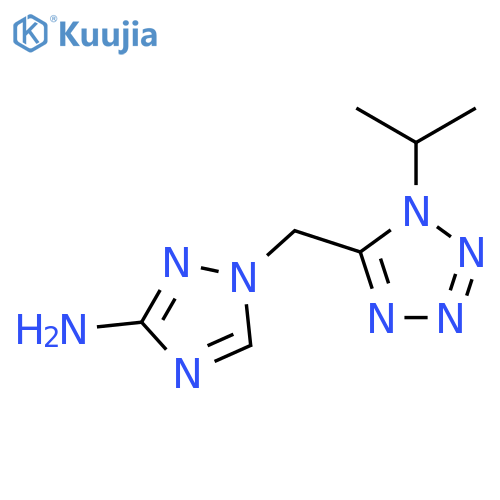

2138529-31-2 structure

商品名:1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine

1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine

- 1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine

- EN300-1110463

- 2138529-31-2

-

- インチ: 1S/C7H12N8/c1-5(2)15-6(10-12-13-15)3-14-4-9-7(8)11-14/h4-5H,3H2,1-2H3,(H2,8,11)

- InChIKey: IJTSLTGIZKQTFT-UHFFFAOYSA-N

- ほほえんだ: N1(C(CN2C=NC(N)=N2)=NN=N1)C(C)C

計算された属性

- せいみつぶんしりょう: 208.11849242g/mol

- どういたいしつりょう: 208.11849242g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 100Ų

1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1110463-2.5g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1110463-0.05g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1110463-10.0g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 10g |

$6082.0 | 2023-06-10 | ||

| Enamine | EN300-1110463-0.25g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1110463-1.0g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 1g |

$1414.0 | 2023-06-10 | ||

| Enamine | EN300-1110463-5.0g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 5g |

$4102.0 | 2023-06-10 | ||

| Enamine | EN300-1110463-0.5g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1110463-1g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 95% | 1g |

$914.0 | 2023-10-27 | |

| Enamine | EN300-1110463-0.1g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1110463-5g |

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-1,2,4-triazol-3-amine |

2138529-31-2 | 95% | 5g |

$2650.0 | 2023-10-27 |

1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2138529-31-2 (1-{1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1H-1,2,4-triazol-3-amine) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量